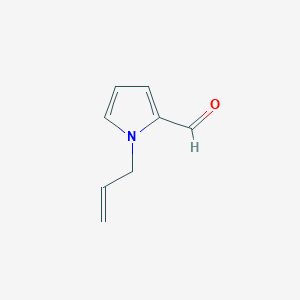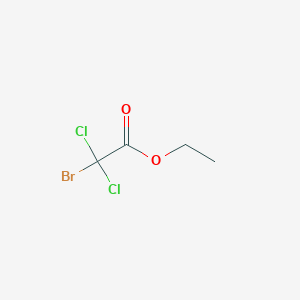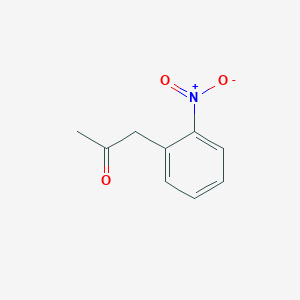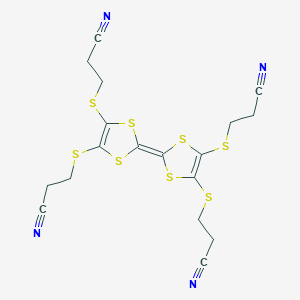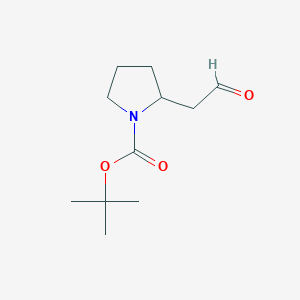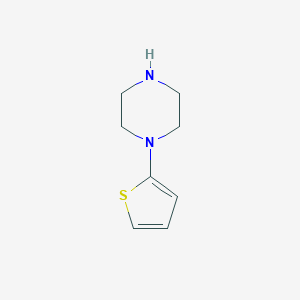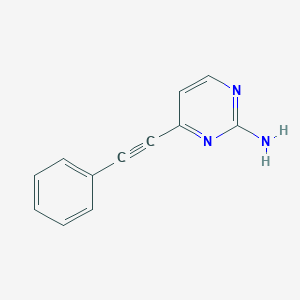
4-(Phenylethynyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylethynyl)pyrimidin-2-amine is a heterocyclic compound with a pyrimidine core. It contains a phenylethynyl group (C≡C-C₆H₅) attached to the 4-position of the pyrimidine ring. This compound has attracted interest due to its potential applications in drug discovery and medicinal chemistry.
Synthesis Analysis
Several synthetic methods exist for preparing pyrimidine derivatives. One approach involves the reaction of acetylacetone with benzaldehyde in the presence of ammonium acetate, leading to the formation of 4-arylpyrimidines. Another method utilizes ZnCl₂-catalyzed three-component coupling reactions, allowing efficient access to various 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate.
Molecular Structure Analysis
The molecular structure of 4-(Phenylethynyl)pyrimidin-2-amine consists of a pyrimidine ring with a phenylethynyl substituent at the 4-position. The compound exhibits symmetry about the 2-5 axis, with distinct bond lengths and angles. Unequal substitution at the 4 or/and 6 position breaks this symmetry.
Chemical Reactions Analysis
4-(Phenylethynyl)pyrimidin-2-amine can participate in various chemical reactions:
- Oxidative Annulation : Anilines and aryl ketones react with DMSO as a methine equivalent to yield 4-arylquinolines.
- Three-Component Coupling : ZnCl₂-catalyzed reactions involving enamines, triethyl orthoformate, and ammonium acetate lead to 4,5-disubstituted pyrimidines.
- Dehydrogenation/Annulation/Aromatization : A cascade reaction using TEMPO and an iron (II)-complex affords pyrimidine derivatives.
- Multicomponent Synthesis : Amidines and alcohols react to form polysubstituted pyrimidines.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 95.10 g/mol.
- Solubility : Soluble in organic solvents.
- Melting Point : Varies based on substitution pattern.
Safety And Hazards
As with any chemical compound, proper handling, storage, and disposal procedures are essential. Consult safety data sheets (SDS) for specific safety information.
Direcciones Futuras
Further research should explore the compound’s pharmacological properties, potential therapeutic applications, and optimization for drug development.
Propiedades
IUPAC Name |
4-(2-phenylethynyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDLLSWPVURFDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylethynyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
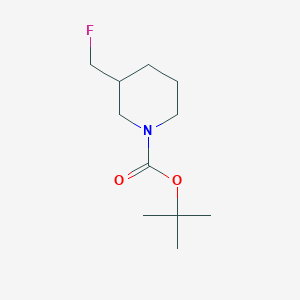
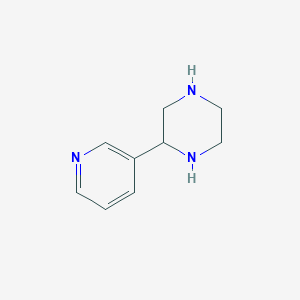
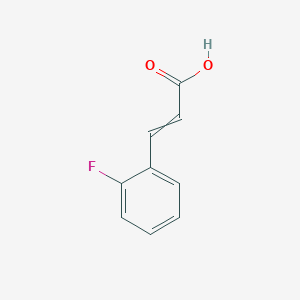
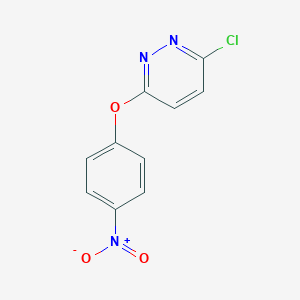
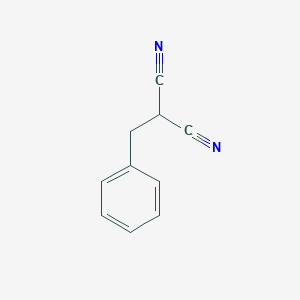
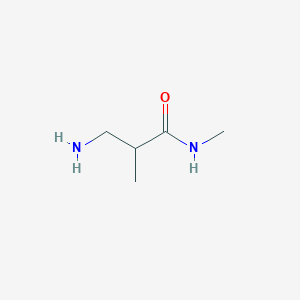
![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)
